molecular formula C11H11BrFNO B1520445 1-[(4-Bromo-3-fluorophenyl)carbonyl]pyrrolidine CAS No. 1022931-81-2

1-[(4-Bromo-3-fluorophenyl)carbonyl]pyrrolidine

Cat. No. B1520445
CAS RN: 1022931-81-2
M. Wt: 272.11 g/mol
InChI Key: AUZRFYSGXUWWTL-UHFFFAOYSA-N
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Description

1-[(4-Bromo-3-fluorophenyl)carbonyl]pyrrolidine is a compound with the molecular formula C11H11BrFNO and a molecular weight of 272.11 . It belongs to the class of organic compounds known as phenylpyrazoles .


Molecular Structure Analysis

The molecular structure of 1-[(4-Bromo-3-fluorophenyl)carbonyl]pyrrolidine consists of a pyrrolidine ring bound to a phenyl group, which is substituted with bromine and fluorine atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-[(4-Bromo-3-fluorophenyl)carbonyl]pyrrolidine are not fully detailed in the search results. The compound has a molecular weight of 272.11 .

Scientific Research Applications

Synthesis of Fluoroalkylamines

1-[(4-Bromo-3-fluorophenyl)carbonyl]pyrrolidine: is utilized in the synthesis of fluoroalkylamines, which are important in the development of pharmaceuticals and agrochemicals. These compounds often exhibit unique biological activities, and their synthesis is crucial for the creation of new molecules with potential therapeutic applications .

Research Tool in Organic Chemistry

As a building block in organic synthesis, this compound is used to construct more complex molecules. Its incorporation into larger structures allows researchers to study the effects of the bromo-fluorophenyl group on the chemical properties of new compounds .

Ligand Synthesis

This compound can act as a precursor for the synthesis of ligands. Ligands are molecules that bind to other (usually metal) atoms, forming coordination complexes. These complexes are studied for their catalytic properties or potential use in materials science .

Biochemical Studies

In biochemical research, 1-[(4-Bromo-3-fluorophenyl)carbonyl]pyrrolidine may be used to modify peptides or proteins. This modification can help in understanding the structure-activity relationships of these biomolecules .

Development of Diagnostic Agents

The bromine and fluorine atoms present in this compound make it a candidate for the development of diagnostic agents, particularly in the field of imaging. Compounds containing these atoms can be used as contrast agents in various imaging techniques .

Material Science Applications

The unique properties of the bromo-fluorophenyl group could be exploited in material science, particularly in the creation of novel polymers or coatings that require specific characteristics such as increased resistance to degradation or altered electrical properties .

properties

IUPAC Name

(4-bromo-3-fluorophenyl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFNO/c12-9-4-3-8(7-10(9)13)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZRFYSGXUWWTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677725
Record name (4-Bromo-3-fluorophenyl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Bromo-3-fluorophenyl)carbonyl]pyrrolidine

CAS RN

1022931-81-2
Record name (4-Bromo-3-fluorophenyl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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